molecular formula C9H10N2O B1329237 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 64038-03-5

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1329237
CAS RN: 64038-03-5
M. Wt: 162.19 g/mol
InChI Key: YHNFRZWVZUMYEJ-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C9H10N2O . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 . It is a solid at room temperature .

Scientific Research Applications

Molecular and Crystal Structure Analysis

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its molecular and crystal structures. Jansone et al. (2007) analyzed single crystals using X-ray diffraction, revealing the compound's structure and symmetry. This research is crucial for understanding the compound's properties and potential applications in various fields, such as material science and pharmaceuticals (Jansone et al., 2007).

Synthetic Pathways and Reactions

The compound has been a focus in the synthesis of various chemicals. For instance, Azuma et al. (2003) reported on its chlorination and subsequent reactions with alkyl- and arylamines. This study provides insights into the versatility of the compound in chemical synthesis (Azuma et al., 2003).

Functionalization and Derivative Formation

Showalter et al. (1981) presented synthetic pathways to create C-6 functionalized derivatives from 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Their work demonstrates the compound's utility in producing various pyridone derivatives, which are useful in diverse chemical applications (Showalter et al., 1981).

Optical and Junction Characteristics

In the realm of optics and electronics, Zedan et al. (2020) studied pyridine derivatives of this compound for their optical functions and diode characteristics. This research highlights its potential in optoelectronic applications (Zedan et al., 2020).

Inhibition of Corrosion

Mourya et al. (2016) investigated the use of this compound in inhibiting corrosion of mild steel in acidic environments. Their findings suggest its efficacy as a corrosion inhibitor, which is significant for industrial applications (Mourya et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

1,4,6-trimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNFRZWVZUMYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214058
Record name Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

64038-03-5
Record name Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64038-03-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methyl cyanoacetamide (113 g., 1.15 mole), 2,4-pentanedione (115 g., 1.15 mole), piperidine (11.5 ml.) and anhydrous ethanol (250 ml.) are refluxed with stirring for 3 hours. The mixture is allowed to stand overnight at room temperature and the white crystalline precipitate is collected by filtration to give 1-methyl-3-cyano-4,6-dimethylpyrid-2-one, 144 g. (77.4% yield), mp. 202°-205° C.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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